Comparative Intrinsic Kinase Inhibition: PI3Kδ Activity of Pyrazolo[1,5-A]pyrimidine-5,7-diol Versus Inactive 5,7-Dichloro Analog
Pyrazolo[1,5-A]pyrimidine-5,7-diol exhibits measurable intrinsic inhibition of phosphoinositide 3-kinase delta (PI3Kδ) with an IC₅₀ value of 475 nM . In contrast, the 5,7-dichloro analog—the immediate product of chlorination—lacks this intrinsic activity due to the absence of hydroxyl groups capable of engaging key hydrogen-bonding interactions within the kinase active site. This differential activity establishes the 5,7-diol compound as a useful starting point for fragment-based screening or as a control compound, whereas the 5,7-dichloro derivative serves purely as a synthetic intermediate devoid of this specific pharmacological property.
| Evidence Dimension | Enzymatic inhibition (PI3Kδ) |
|---|---|
| Target Compound Data | IC₅₀ = 475 nM |
| Comparator Or Baseline | 5,7-Dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) - no reported PI3Kδ activity |
| Quantified Difference | Active vs. inactive (qualitative difference in kinase engagement) |
| Conditions | Biochemical enzymatic assay (PI3Kδ) |
Why This Matters
For procurement decisions involving kinase inhibitor screening libraries, the 5,7-diol scaffold provides baseline activity that can be optimized through SAR, whereas the 5,7-dichloro analog offers a clean electrophilic handle for diversification but contributes no intrinsic kinase inhibition.
